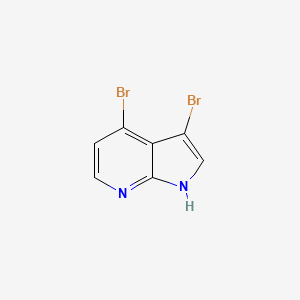

3,4-Dibromo-7-azaindole

Description

BenchChem offers high-quality 3,4-Dibromo-7-azaindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-7-azaindole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHGADLNTUOUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=C1Br)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646879 | |

| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-33-9 | |

| Record name | 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3,4-Dibromo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, is a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, particularly protein kinases. Its ability to form key hydrogen bonding interactions, similar to the purine core of ATP, makes it an attractive starting point for the design of kinase inhibitors. The strategic functionalization of the azaindole ring is paramount in tuning the potency, selectivity, and pharmacokinetic properties of drug candidates. 3,4-Dibromo-7-azaindole has emerged as a key intermediate, offering two reactive handles for further chemical elaboration, thus enabling the exploration of diverse chemical space in drug discovery programs.

Core Compound Identification

-

Chemical Name: 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine

-

Synonyms: 3,4-Dibromo-7-azaindole

-

CAS Number: 1000340-33-9

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3,4-Dibromo-7-azaindole is essential for its effective use in synthesis and biological screening.

| Property | Value | Source |

| Molecular Formula | C₇H₄Br₂N₂ | [1] |

| Molecular Weight | 275.93 g/mol | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Solubility: Soluble in dimethyl sulfoxide (DMSO).[2]

Synthesis and Purification

While a specific, detailed protocol for the direct synthesis of 3,4-Dibromo-7-azaindole is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methodologies for the functionalization of the 7-azaindole core. A common strategy involves the sequential bromination of 7-azaindole.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3,4-Dibromo-7-azaindole.

Experimental Protocol (Hypothetical)

-

Step 1: Synthesis of 3-Bromo-7-azaindole: To a solution of 7-azaindole in a suitable solvent such as N,N-dimethylformamide (DMF), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0°C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up, typically by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extraction with an organic solvent.

-

Step 2: Synthesis of 3,4-Dibromo-7-azaindole: The resulting 3-Bromo-7-azaindole is then subjected to a second bromination step. This often requires more forcing conditions, potentially with a different brominating agent or the addition of a catalyst to facilitate the functionalization of the pyridine ring. The reaction conditions would need to be carefully optimized to achieve selective bromination at the C4 position.

Purification

Purification of the final product would likely involve column chromatography on silica gel, using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). The purity of the collected fractions should be assessed by TLC, LC-MS, and proton NMR.

Chemical Reactivity and Applications in Drug Discovery

The utility of 3,4-Dibromo-7-azaindole lies in the differential reactivity of the two bromine atoms, which allows for selective functionalization. The bromine at the C3 position is generally more reactive towards nucleophilic substitution and cross-coupling reactions than the bromine at the C4 position. This differential reactivity is a key advantage in the synthesis of complex molecules.

Key Applications

-

Kinase Inhibitors: The 7-azaindole scaffold is a well-established core for kinase inhibitors. 3,4-Dibromo-7-azaindole serves as a versatile starting material for the synthesis of substituted azaindoles that can be screened for activity against various kinases. The bromine atoms can be replaced with different functional groups through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling, enabling the exploration of structure-activity relationships (SAR).

-

Modulation of the Circadian Clock: A study has shown that 3,4-Dibromo-7-azaindole can lengthen the circadian period in Arabidopsis thaliana by inhibiting the activity of casein kinase 1 (CK1).[3] This finding opens up avenues for the use of this compound and its derivatives as chemical probes to study the circadian clock and potentially as leads for the development of therapeutics targeting circadian rhythm-related disorders. The study also highlighted the importance of the two bromine atoms for its inhibitory activity.[3]

Illustrative Reaction Scheme

Caption: Key cross-coupling reactions of 3,4-Dibromo-7-azaindole.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3,4-Dibromo-7-azaindole.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area, preferably in a fume hood.

Conclusion

3,4-Dibromo-7-azaindole is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. Its di-brominated structure provides a platform for the introduction of diverse functionalities, enabling the rapid generation of compound libraries for drug discovery. The demonstrated biological activity of this compound in modulating the circadian clock further underscores its potential as a valuable research tool and a starting point for the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in the hands of researchers and drug development professionals.

References

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

Azaindole synthesis. Organic Chemistry Portal. [Link]

-

3-Amino-6-bromo-7-hydroxy-4-azaindole. PubChem. [Link]

-

Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health. [Link]

-

Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

-

Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar. [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]

-

Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC. [Link]

-

Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. [Link]

-

3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Oxford Academic. [Link]

-

Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. [Link]

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. European Patent Office. [Link]

- Preparation method for 5-bromo-7-azaindole.

-

Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Publications. [Link]

-

Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]

Sources

3,4-Dibromo-7-azaindole IUPAC name and structure

An In-depth Technical Guide to 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine, commonly known as 3,4-Dibromo-7-azaindole, is a halogenated heterocyclic compound that has emerged from a niche chemical intermediate to a significant molecular probe in chemical biology. The 7-azaindole scaffold is a recognized privileged structure in medicinal chemistry, frequently utilized for its ability to mimic purine or indole systems and engage in specific hydrogen bonding interactions with biological targets, particularly protein kinases.[1][2] This guide provides a comprehensive overview of 3,4-Dibromo-7-azaindole, detailing its core chemical identity, a representative synthetic strategy, and a deep dive into its validated biological activity as a modulator of the circadian clock through the inhibition of Casein Kinase 1 (CK1). We will explore the mechanistic basis of its action, the structure-activity relationships that govern its potency, and provide field-proven experimental protocols for its characterization.

Core Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical entity is a precise understanding of its structure and properties. The IUPAC name for this compound is 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine . The "7-azaindole" nomenclature arises from its structural similarity to indole, where the carbon at position 7 is replaced by a nitrogen atom.

Chemical Structure:

The structure consists of a bicyclic system where a pyrrole ring is fused to a pyridine ring. The bromine atoms are substituted at positions 3 and 4, which significantly influences the molecule's electronic properties and steric profile, and as we will see, is critical for its biological activity.

![Chemical Structure of 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine](https://i.imgur.com/8Q2gK4q.png)

Figure 1. Chemical Structure of 3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 3,4-Dibromo-7-azaindole, essential for experimental design, including solubility testing, storage, and safety considerations.

| Property | Value | Source |

| IUPAC Name | 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |

| Synonym(s) | 3,4-Dibromo-7-azaindole | [3] |

| CAS Number | 1000340-33-9 | [4] |

| Molecular Formula | C₇H₄Br₂N₂ | |

| Molecular Weight | 275.93 g/mol | [4] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, 2-8°C | |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) |

Synthesis and Mechanistic Considerations

Representative Synthetic Workflow

The following workflow illustrates a logical, multi-step synthesis starting from a suitable pyridine precursor. The choice of palladium-catalyzed cross-coupling reactions is deliberate; these methods are well-established for their tolerance of various functional groups and for providing high yields in the formation of C-C and C-N bonds, which are crucial for constructing the azaindole bicycle.[6][7]

Caption: A plausible synthetic workflow for 3,4-Dibromo-7-azaindole.

Causality in Experimental Design:

-

Step 1 & 2 (Functionalization): Starting with a di-halogenated pyridine allows for sequential, controlled introduction of the necessary functional groups. The amino group is installed first as it will become the nitrogen of the pyrrole ring and is an ortho-directing group, guiding the subsequent bromination to the C4 position.

-

Step 3 (Cyclization): The formation of the pyrrole ring (annulation) is the key step in creating the azaindole core. Methods like the Larock indole synthesis are powerful because they utilize palladium catalysis to form the bicyclic system from an ortho-haloaniline and an alkyne. This avoids the harsh conditions of classical Fischer indole synthesis.

-

Step 4 (Final Bromination): With the azaindole core constructed, the final bromine is introduced at the C3 position of the electron-rich pyrrole ring, a position that is highly susceptible to electrophilic substitution.

Biological Activity: A Potent Modulator of the Circadian Clock

The most well-documented and significant application of 3,4-Dibromo-7-azaindole (termed B-AZ in the literature) is as a chemical probe to study the circadian clock in Arabidopsis thaliana.[3] This discovery provides a clear mechanism of action and a valuable tool for chronobiology research.

Mechanism of Action: Inhibition of Casein Kinase 1 (CK1)

The circadian clock is an internal timekeeping mechanism that regulates daily biological rhythms.[3] In plants, as in animals, this clock is driven by a network of transcription-translation feedback loops. Protein kinases are critical for this process as they phosphorylate core clock proteins, marking them for degradation and thus controlling the timing of the cycle.

Research has demonstrated that 3,4-Dibromo-7-azaindole lengthens the circadian period in Arabidopsis.[3] This effect is achieved through the direct inhibition of Casein Kinase 1 (CK1) activity.[3] The in vitro IC₅₀ for inhibition of CKL4 (a CK1 homolog) was found to be approximately 40 µM.[3] By inhibiting CK1, the compound prevents the phosphorylation of key clock repressor proteins PRR5 and TOC1. This leads to the accumulation of these repressors, which in turn suppresses the expression of the morning-expressed genes CCA1 and LHY, ultimately resulting in a longer circadian period.[3]

Caption: B-AZ inhibits CK1, leading to circadian period lengthening.

Structure-Activity Relationship (SAR) Insights:

Crucially, the biological activity is highly dependent on the dibromo substitution pattern. Analogs lacking one or both bromine atoms (7-azaindole, 3-bromo-7-azaindole, 4-bromo-7-azaindole) exhibited very weak or no inhibitory activity against CK1 and had minimal effect on the circadian period.[3] This strongly suggests that both bromine atoms are essential for effective binding to and inhibition of the kinase, likely by contributing to specific hydrophobic and/or halogen-bonding interactions within the ATP-binding pocket of the enzyme.

Broader Applications in Drug Discovery

Beyond its specific role in circadian rhythm research, 3,4-Dibromo-7-azaindole is a valuable building block for drug discovery programs. The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors for oncology and inflammatory diseases.[1][8] The two bromine atoms on the core of 3,4-Dibromo-7-azaindole serve as versatile synthetic handles. They can be selectively replaced or functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the rapid generation of diverse chemical libraries to probe target binding and optimize for potency and selectivity.[6][7]

Experimental Protocol: In Vitro CK1 Kinase Assay

This protocol describes a self-validating system to confirm the inhibitory activity of 3,4-Dibromo-7-azaindole against a CK1 homolog, based on the methodology used in the foundational research.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3,4-Dibromo-7-azaindole against a recombinant CK1 family kinase (e.g., GST-CKL4).

Materials:

-

Recombinant GST-tagged CK1 kinase (e.g., GST-CKL4)

-

Casein (as a generic kinase substrate)

-

3,4-Dibromo-7-azaindole (dissolved in DMSO to create a stock solution)

-

[γ-³²P] ATP (radiolabel)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager or autoradiography film

-

Scintillation counter

Methodology:

-

Compound Preparation: Prepare a serial dilution of 3,4-Dibromo-7-azaindole in DMSO. A typical final concentration range for the assay might be 0.1 µM to 200 µM. Include a DMSO-only control (vehicle).

-

Reaction Setup: In a microcentrifuge tube, combine the following on ice:

-

Kinase reaction buffer.

-

Casein substrate.

-

Recombinant GST-CKL4 enzyme.

-

The appropriate dilution of 3,4-Dibromo-7-azaindole or DMSO vehicle.

-

-

Initiation of Reaction: Initiate the phosphorylation reaction by adding [γ-³²P] ATP. The causality here is that the kinase will transfer the radiolabeled phosphate from ATP to the casein substrate. The rate of this transfer is a direct measure of kinase activity.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 20-30 minutes). The time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer. This denatures the enzyme and stops all activity.

-

Separation and Visualization: Separate the reaction products by SDS-PAGE. The casein substrate will be resolved from the unincorporated [γ-³²P] ATP. Dry the gel and expose it to a phosphorimager screen or autoradiography film. The intensity of the radiolabeled casein band corresponds to the level of kinase activity.

-

Quantification and Analysis:

-

Excise the casein bands from the gel and quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value. This value represents the concentration of 3,4-Dibromo-7-azaindole required to inhibit 50% of the CK1 kinase activity.

-

Conclusion

3,4-Dibromo-1H-pyrrolo[2,3-b]pyridine is more than a simple halogenated heterocycle; it is a precision tool for chemical biology and a versatile scaffold for medicinal chemistry. Its well-defined inhibitory action against Casein Kinase 1 provides researchers with a means to dissect the intricate workings of the circadian clock.[3] Concurrently, its chemical structure, featuring two addressable bromine atoms on a privileged 7-azaindole core, offers synthetic chemists a robust platform for developing next-generation therapeutics, particularly in the highly competitive field of kinase inhibitors.[1][2] This guide serves as a foundational resource for professionals seeking to leverage the unique properties of this potent molecule in their research and development endeavors.

References

-

Uehara, T., et al. (2019). 3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Plant and Cell Physiology, 60(11), 2446-2455. [Link]

-

Azaindole synthesis. Organic Chemistry Portal. [Link]

-

Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. Journal of Organic Chemistry, 75(1), 11-15. [Link]

-

Synthesis of 5-substituted 7-azaindoles and 7-azaindolines. European Patent Office, EP 1633750 B1. [Link]

-

3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem, National Center for Biotechnology Information. [Link]

- Merour, J. Y., & Joseph, B. (2001). Synthesis and reactivity of 7-azaindoles. Current Organic Chemistry, 5(5), 471-506.

-

Request PDF | Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]

-

Besson, T., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(6), 9897-9942. [Link]

-

Azaindole Therapeutic Agents. PubMed Central, National Center for Biotechnology Information. [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 5. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 6. Azaindole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 7-Azaindole Scaffold

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3,4-Dibromo-7-azaindole

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a quintessential "privileged structure" in modern medicinal chemistry.[1][2] Its unique arrangement, featuring a pyridine ring fused to a pyrrole ring, allows it to act as an excellent bioisostere of indole and purine systems.[1] This structural motif is particularly adept at forming key hydrogen bond interactions within the ATP-binding site of protein kinases, where the pyridine nitrogen serves as a hydrogen bond acceptor and the pyrrole N-H group acts as a donor.[3][4] This bidentate binding capability has cemented the 7-azaindole core as a foundational hinge-binding element in the design of numerous kinase inhibitors.[1][2][3][4]

Within this important class of heterocycles, 3,4-Dibromo-7-azaindole has emerged as a particularly valuable and versatile synthetic intermediate. The two bromine atoms, positioned on both the pyrrole and pyridine rings, provide orthogonal chemical handles for sophisticated molecular engineering. This allows for the selective introduction of diverse functionalities through modern cross-coupling methodologies, enabling the systematic exploration of chemical space in drug discovery programs. Beyond its role as a synthetic building block, recent research has revealed that 3,4-Dibromo-7-azaindole possesses intrinsic biological activity, notably as an inhibitor of Casein Kinase 1 (CK1) that modulates the circadian clock in plants.[5] This guide provides a comprehensive overview of the core chemical properties, spectroscopic signature, reactivity, and strategic applications of this important molecule for researchers in chemistry and drug development.

Core Physicochemical and Spectroscopic Profile

The fundamental properties of 3,4-Dibromo-7-azaindole dictate its handling, reactivity, and analytical characterization.

Physicochemical Data

A summary of the key physicochemical properties is presented below. The dibromo-substitution significantly increases the molecular weight compared to the parent 7-azaindole (118.14 g/mol ) and influences properties like melting point and solubility.[6] While specific solubility data is not widely published, bromo-7-azaindoles generally exhibit moderate solubility in common polar organic solvents like methanol, ethanol, and dichloromethane.[7] The parent 7-azaindole has a predicted pKa of approximately 7.69, influenced by the electron-withdrawing nature of the pyridine ring.[6][8]

| Property | Value | Reference(s) |

| IUPAC Name | 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine | |

| CAS Number | 1000340-33-9 | [9] |

| Molecular Formula | C₇H₄Br₂N₂ | [9] |

| Molecular Weight | 275.93 g/mol | [9] |

| Appearance | Solid | |

| Storage | 2-8°C, Inert atmosphere |

Spectroscopic Signature

Definitive structural confirmation relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton spectrum is expected to be relatively simple, showing distinct signals for the three remaining aromatic protons (at the C-2, C-5, and C-6 positions) and the N-H proton of the pyrrole ring. The N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The chemical shifts and coupling patterns of the C-5 and C-6 protons on the pyridine ring will provide clear diagnostic information.

-

¹³C NMR : The carbon spectrum will show seven signals for the aromatic carbons. The carbons directly attached to the bromine atoms (C-3 and C-4) will be significantly shifted compared to the parent 7-azaindole, providing direct evidence of the substitution pattern.

-

-

Mass Spectrometry (MS) : The mass spectrum of 3,4-Dibromo-7-azaindole is highly characteristic due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The molecular ion peak will appear as a distinctive cluster of three peaks: M (containing two ⁷⁹Br atoms), M+2 (containing one ⁷⁹Br and one ⁸¹Br), and M+4 (containing two ⁸¹Br atoms), with a relative intensity ratio of approximately 1:2:1. This pattern is an unambiguous indicator of a dibrominated compound.

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a characteristic absorption band for the N-H stretch of the pyrrole ring, typically found in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.

Synthesis, Reactivity, and Synthetic Utility

The synthetic value of 3,4-Dibromo-7-azaindole lies in the reactivity of its carbon-bromine bonds, which serve as versatile anchor points for building molecular complexity.

Synthetic Strategies

The direct synthesis of 3,4-Dibromo-7-azaindole from the parent 7-azaindole can be challenging due to issues with regioselectivity. Electrophilic bromination of the 7-azaindole core tends to occur first at the more electron-rich C-3 position of the pyrrole ring. Achieving dibromination often requires harsh conditions and can lead to a mixture of products. A more controlled approach often involves a multi-step sequence starting from a pre-functionalized pyridine precursor, followed by the construction of the pyrrole ring.[10][11][12]

Core Reactivity: The Power of Orthogonal Handles

The primary utility of 3,4-Dibromo-7-azaindole stems from its capacity to undergo selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The C-4 and C-3 positions exhibit differential reactivity, which can be exploited to achieve sequential, site-selective modifications. Generally, the C-4 bromine on the electron-deficient pyridine ring is more susceptible to oxidative addition to Pd(0) and thus more reactive in many standard cross-coupling reactions compared to the C-3 bromine on the electron-rich pyrrole ring.[1][13]

1. Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the cornerstone of modern synthetic chemistry and are extensively used to functionalize the 7-azaindole scaffold.

-

Suzuki-Miyaura Coupling (C-C bond formation) : This reaction couples the bromo-azaindole with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. It is widely used to introduce aryl or heteroaryl substituents. By carefully selecting the catalyst, ligand, base, and temperature, it is often possible to achieve selective coupling at the C-4 position while leaving the C-3 bromine intact for a subsequent transformation.[1][13]

-

Sonogashira Coupling (C-C bond formation) : This reaction introduces an alkyne moiety by coupling with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[11][13] This is a powerful method for installing a linear carbon fragment that can be further elaborated.

-

Buchwald-Hartwig Amination (C-N bond formation) : This allows for the formation of carbon-nitrogen bonds, coupling the bromo-azaindole with a wide range of primary or secondary amines.[14][15] This is a critical transformation for installing functionalities that can modulate solubility or form key interactions with biological targets.

-

Ullmann-type Coupling (C-O bond formation) : This reaction enables the formation of carbon-oxygen bonds, typically by coupling with phenols or alcohols to generate aryl ethers.[14][15]

Exemplary Protocol: Selective Suzuki-Miyaura Coupling at C-4

Causality: This protocol is designed for the selective functionalization of the more reactive C-4 position. A robust palladium catalyst like Pd(dppf)Cl₂ is chosen for its stability and efficiency with heteroaromatic halides. The use of a carbonate base is standard for Suzuki couplings, and the aqueous dioxane solvent system effectively solubilizes both the organic and inorganic reagents.

-

Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,4-Dibromo-7-azaindole (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution : Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification : Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the 3-bromo-4-aryl-7-azaindole product.

2. Halogen Dance Reaction

The "halogen dance" is a fascinating and synthetically relevant base-mediated isomerization where a halogen on an aromatic ring migrates to an adjacent, more thermodynamically stable position.[16][17] This process proceeds through a deprotonation event to form a lithiated intermediate, followed by intramolecular halogen transfer.[18][19][20] For 3,4-Dibromo-7-azaindole, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures could potentially induce a halogen dance, leading to the formation of other dibromo-azaindole isomers. While often an undesired side reaction, this phenomenon can also be strategically employed to access isomers that are difficult to prepare through direct synthesis.[16]

3. N-Functionalization

The pyrrole N-H proton is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion can be reacted with various electrophiles to install N-substituents. This is often a critical first step in a synthetic sequence to:

-

Protect the N-H group : Prevents unwanted side reactions during subsequent steps (e.g., lithiation or coupling). Common protecting groups include benzenesulfonyl (SO₂Ph) or tert-butyloxycarbonyl (Boc).[1]

-

Modulate Physicochemical Properties : N-substitution can improve solubility and modify the electronic properties of the ring system.

-

Introduce Pharmacophoric Elements : The N-substituent itself can be designed to interact with the biological target.

Applications in Research and Drug Discovery

The synthetic versatility of 3,4-Dibromo-7-azaindole makes it a powerful scaffold for generating libraries of complex molecules for biological screening.

-

Kinase Inhibitor Synthesis : This is the most prominent application. The 7-azaindole core secures the molecule in the kinase hinge region, while the substituents introduced at the C-3 and C-4 positions can be tailored to occupy adjacent hydrophobic pockets or form additional interactions, thereby conferring potency and selectivity for a specific kinase target.[1][2][21] A multitude of kinase inhibitors across various target families have been developed using this strategy.[22]

-

Modulation of the Circadian Clock : In a significant discovery, 3,4-Dibromo-7-azaindole itself was identified as a small molecule that lengthens the circadian period in Arabidopsis thaliana.[5] Mechanistic studies revealed that it acts by inhibiting the activity of Casein Kinase 1 (CKL4). Structure-activity relationship studies highlighted the critical importance of the dibromo substitution pattern; the unsubstituted 7-azaindole, 3-bromo-7-azaindole, and 4-bromo-7-azaindole all showed significantly weaker or no activity, demonstrating that both bromine atoms are essential for potent biological effect in this context.[5] This finding opens new avenues for the use of halogenated azaindoles as chemical probes to study fundamental biological processes.

Conclusion

3,4-Dibromo-7-azaindole is far more than a simple halogenated heterocycle; it is a strategically designed synthetic platform. Its core chemical properties are defined by the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, with two bromine atoms that serve as orthogonal handles for selective functionalization. The mastery of its reactivity, particularly through palladium-catalyzed cross-coupling reactions, provides chemists with a reliable toolkit to construct highly substituted 7-azaindole derivatives. From its foundational role in the development of targeted kinase inhibitors to its newly discovered identity as a modulator of the circadian clock, 3,4-Dibromo-7-azaindole continues to be a molecule of high impact and significant potential for researchers at the interface of chemistry, biology, and medicine.

References

-

Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;... - ResearchGate. Available at: [Link]

-

heterocyclic chemistry - Wipf Group. Available at: [Link]

-

Synthesis of 2',4‐Dibromo‐2,4'‐bithiazole Using Novel Long‐range Halogen Dance Reaction | Request PDF - ResearchGate. Available at: [Link]

-

Long‐range halogen dance reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. Available at: [Link]

-

Azaindole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. Available at: [Link]

-

3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity | Plant and Cell Physiology | Oxford Academic. Available at: [Link]

-

Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]

-

Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC - NIH. Available at: [Link]

-

SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 - EPO. Available at: [Link]

-

Regiocontrolled halogen dance of 2,5- dibromopyrroles using equilibrium between dibromopyrrolyllithiums - Kobe University. Available at: [Link]

-

Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. Available at: [Link]

-

Selective Halogen Dance Reactions at 5,5'-Dibromo-2,2'-bithiophene | Request PDF. Available at: [Link]

-

Reaction pathway for the halogen dance reaction of 2,3‐dibromothiophene. - ResearchGate. Available at: [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]

-

Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate. Available at: [Link]

-

Azaindole Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

-

Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds - Atlanchim Pharma. Available at: [Link]

-

On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy - arkat usa. Available at: [Link]

-

4-Bromo-7-azaindole - Chem-Impex. Available at: [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. Available at: [Link]

-

Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]

-

Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. Available at: [Link]

-

Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

CAS No : 1000340-33-9| Chemical Name : 3,4-Dibromo-7-azaindole | Pharmaffiliates. Available at: [Link]

-

7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - ResearchGate. Available at: [Link]

-

Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]

-

(PDF) NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn - ResearchGate. Available at: [Link]

Sources

- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]

- 7. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Azaindole synthesis [organic-chemistry.org]

- 11. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. atlanchimpharma.com [atlanchimpharma.com]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,4-Dibromo-7-azaindole

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared to provide a comprehensive technical guide on the spectroscopic analysis of 3,4-Dibromo-7-azaindole. As of the latest literature review, publicly accessible, experimentally verified spectroscopic data for this specific compound is limited. Therefore, the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data presented herein are predicted values . These predictions are derived from foundational spectroscopic principles, analysis of the 7-azaindole scaffold, and established substituent effects of bromine on aromatic systems. This guide is intended to serve as an expert resource for researchers on the expected spectral characteristics and the methodologies for their empirical verification.

Introduction: The Significance of the 7-Azaindole Scaffold

7-Azaindole, chemically known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to interact with a multitude of biological targets, including a wide array of protein kinases. The introduction of a nitrogen atom in the six-membered ring modifies the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, often leading to improved pharmacokinetic profiles compared to their indole counterparts.

The subject of this guide, 3,4-Dibromo-7-azaindole (CAS 1000340-33-9), is a strategically functionalized derivative. The bromine atoms serve two primary roles: they provide vectors for further synthetic elaboration via cross-coupling reactions, and they modulate the electronic landscape of the core, potentially influencing target binding affinity. Recently, 3,4-dibromo-7-azaindole was identified as a modulator of the circadian clock in Arabidopsis thaliana by inhibiting casein kinase 1 activity, highlighting its potential as a valuable chemical probe for biological discovery.[1] Accurate spectroscopic characterization is the cornerstone of utilizing this molecule in any research or development context, ensuring identity, purity, and structural integrity.

Caption: Structure and properties of 3,4-Dibromo-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3,4-Dibromo-7-azaindole, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and overall structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the bicyclic ring system, in addition to a broad signal for the N-H proton of the pyrrole ring. The introduction of two electron-withdrawing bromine atoms at positions 3 and 4 is expected to deshield the remaining protons, causing a downfield shift compared to the parent 7-azaindole.

Table 1: Predicted ¹H NMR Data for 3,4-Dibromo-7-azaindole (in DMSO-d₆, 500 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H1 (N-H) | ~12.5 | broad singlet (br s) | - | Typical for pyrrole N-H in DMSO; exchangeable with D₂O. |

| H5 | ~8.35 | doublet (d) | J ≈ 5.0 | Located on the pyridine ring, ortho to nitrogen. Deshielded. |

| H6 | ~7.30 | doublet (d) | J ≈ 5.0 | Coupled to H5. Less deshielded than H5. |

| H2 | ~7.90 | singlet (s) | - | Proton on the pyrrole ring. Adjacent to the C3-Br, no direct H-H coupling. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the low symmetry of the molecule, seven distinct signals are expected in the aromatic region. The carbons directly attached to the bromine atoms (C3 and C4) are expected to be significantly shifted upfield due to the "heavy atom effect," while adjacent carbons will be deshielded.

Table 2: Predicted ¹³C NMR Data for 3,4-Dibromo-7-azaindole (in DMSO-d₆, 125 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 | ~129.0 | Deshielded by adjacent pyrrole nitrogen. |

| C3 | ~98.0 | Directly attached to bromine; significant upfield shift. |

| C3a | ~130.0 | Bridgehead carbon, influenced by adjacent C4-Br. |

| C4 | ~115.0 | Directly attached to bromine and adjacent to pyridine nitrogen. |

| C5 | ~146.0 | Deshielded by adjacent pyridine nitrogen. |

| C6 | ~118.0 | Less influenced by the electronegative atoms. |

| C7a | ~149.0 | Bridgehead carbon adjacent to both nitrogens. |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 3,4-Dibromo-7-azaindole.

-

Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for heterocyclic compounds and its ability to slow the exchange of the N-H proton, allowing for its observation.

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

Instrument Setup (500 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of the DMSO-d₆.

-

Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Shim the magnetic field to achieve high homogeneity, using the DMSO-d₆ lock signal as a reference. An ideal line shape is crucial for resolving coupling constants.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Acquire 16-64 scans, depending on sample concentration.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a relaxation delay (D1) of 2 seconds to ensure quantitative integration if needed.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., 'zgpg30').

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover 0-160 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Carefully phase the spectra and apply a baseline correction.

-

Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO peak at δ 39.51 ppm.

-

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula (via high-resolution MS) and offers structural clues through fragmentation analysis.

Predicted Mass Spectrum Data

The most distinctive feature in the mass spectrum of 3,4-Dibromo-7-azaindole will be the isotopic pattern of the molecular ion peak due to the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), with a two-mass-unit difference.[2] A molecule with two bromine atoms will therefore exhibit a characteristic M, M+2, and M+4 peak pattern with a relative intensity ratio of approximately 1:2:1.[3]

Table 3: Predicted High-Resolution MS Data for 3,4-Dibromo-7-azaindole

| Ion | Calculated Exact Mass (m/z) | Description |

| [M]⁺ (C₇H₄⁷⁹Br₂N₂) | 273.8799 | Molecular ion with two ⁷⁹Br isotopes. |

| [M+2]⁺ (C₇H₄⁷⁹Br⁸¹BrN₂) | 275.8778 | Molecular ion with one ⁷⁹Br and one ⁸¹Br. |

| [M+4]⁺ (C₇H₄⁸¹Br₂N₂) | 277.8758 | Molecular ion with two ⁸¹Br isotopes. |

Predicted Fragmentation Pathway

Under electron ionization (EI), the molecular ion will be energetically unstable and undergo fragmentation. The weakest bonds, typically the C-Br bonds, are likely to cleave first.

-

Loss of a Bromine atom: A primary fragmentation step would be the loss of a bromine radical (·Br) to form a [M-Br]⁺ fragment. This fragment would still contain one bromine atom and thus would exhibit a characteristic 1:1 isotopic pattern for [M-⁷⁹Br]⁺ and [M-⁸¹Br]⁺.

-

Loss of both Bromine atoms: Subsequent loss of the second bromine atom would lead to a [M-2Br]⁺ fragment.

-

Ring Fragmentation: Further fragmentation could involve the cleavage of the heterocyclic ring system.

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

Instrumentation (ESI-TOF or EI-Q-TOF):

-

For High-Resolution MS (HRMS): Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for accurate mass measurement.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: ~3.5 kV.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee mass accuracy below 5 ppm.

-

-

Data Analysis:

-

Identify the molecular ion cluster ([M]⁺, [M+2]⁺, [M+4]⁺) and confirm that its isotopic distribution matches the theoretical pattern for a dibrominated compound.

-

Use the accurate mass of the monoisotopic peak ([M]⁺) to calculate the elemental formula using the instrument's software.

-

If performing tandem MS (MS/MS), analyze the fragmentation pattern to corroborate the proposed structure.

-

Conclusion

The spectroscopic characterization of 3,4-Dibromo-7-azaindole is fundamental to its application in chemical synthesis and biological research. This guide provides a detailed framework of the expected ¹H NMR, ¹³C NMR, and mass spectral data based on established chemical principles. The predicted data tables, coupled with the robust experimental protocols, offer researchers a reliable roadmap for the empirical verification of this important molecule's structure and purity. The characteristic isotopic signature in the mass spectrum and the specific pattern of signals in the NMR spectra should serve as definitive identifiers for 3,4-Dibromo-7-azaindole.

References

-

JoVE. (2026). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments.

-

BenchChem. (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem.

-

Ito, K., et al. (2023). A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring. Molecules, 28(14), 5423.

-

BenchChem. (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. BenchChem.

-

Pang, Y., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and Bioanalytical Chemistry, 406(10), 2415-2424.

-

ChemicalBook. (n.d.). 7-Azaindole (271-63-6) 13C NMR spectrum.

-

ResearchGate. (n.d.). 1 H- and 13 C-NMR chemical shifts for compound 7.

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018). St. Francis Xavier University.

-

Abraham, R. J., et al. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 2375-2383.

-

O'Hagan, S. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

-

Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 429-438.

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube.

-

Abraham, R. J., et al. (1997). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Semantic Scholar.

-

Uehara, T., et al. (2021). 3,4-Dibromo-7-Azaindole Modulates Arabidopsis Circadian Clock by Inhibiting Casein Kinase 1 Activity. Plant and Cell Physiology, 62(11), 1748-1758.

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3,4-Dibromo-7-azaindole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the strategic selection of starting materials and synthetic routes for the preparation of 3,4-dibromo-7-azaindole (3,4-dibromo-1H-pyrrolo[2,3-b]pyridine), a key heterocyclic scaffold in medicinal chemistry. The document elucidates two primary synthetic strategies: the direct functionalization of the 7-azaindole core and the construction of the bicyclic system from pre-functionalized pyridine precursors. A critical analysis of the advantages and limitations of each approach is presented, supported by detailed experimental protocols, mechanistic insights, and comparative data. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to make informed decisions in the synthesis of this important molecular entity.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic motif in modern drug discovery, serving as a bioisosteric replacement for indole in numerous biologically active compounds. The introduction of a nitrogen atom in the six-membered ring significantly modulates the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. Substituted 7-azaindoles have demonstrated a broad spectrum of therapeutic potential, including applications as kinase inhibitors, antiviral agents, and central nervous system modulators.

The targeted synthesis of specifically substituted analogs, such as 3,4-dibromo-7-azaindole, provides a versatile platform for further chemical elaboration through cross-coupling reactions, enabling the exploration of novel chemical space in drug design. This guide focuses on the foundational aspect of any successful synthetic campaign: the judicious selection of starting materials.

Strategic Approaches to the Synthesis of 3,4-Dibromo-7-azaindole

The synthesis of 3,4-dibromo-7-azaindole can be approached from two principal directions, each with its own set of considerations regarding starting material availability, scalability, and overall efficiency.

-

Strategy 1: Post-Functionalization of the 7-Azaindole Core. This approach begins with the commercially available or readily synthesized 7-azaindole and introduces the desired bromo substituents in subsequent steps.

-

Strategy 2: De Novo Synthesis from Pre-functionalized Pyridine Precursors. This strategy involves the construction of the pyrrole ring onto a pyridine scaffold that already bears the requisite bromine atoms at the C3 and C4 positions.

The following sections will delve into the specifics of each strategy, providing detailed analyses of the required starting materials and synthetic transformations.

Strategy 1: Functionalization of the 7-Azaindole Core

This approach is predicated on the selective introduction of bromine atoms at the C3 and C4 positions of the 7-azaindole nucleus. Due to the inherent reactivity of the pyrrole ring, electrophilic substitution typically occurs preferentially at the C3 position. Therefore, a stepwise approach is necessary to achieve the desired 3,4-disubstitution pattern.

Key Starting Material: 4-Bromo-7-azaindole

The cornerstone of this strategy is the synthesis of 4-bromo-7-azaindole, a critical intermediate that directs subsequent bromination to the C3 position.

Synthesis of 4-Bromo-7-azaindole from 1H-Pyrrolo[2,3-b]pyridine-7-oxide

A reliable method for the preparation of 4-bromo-7-azaindole involves the reaction of 1H-pyrrolo[2,3-b]pyridine-7-oxide with a brominating agent.[1]

Experimental Protocol:

-

To a solution of 1H-pyrrolo[2,3-b]pyridine-7-oxide (1.0 eq.) in N,N-dimethylformamide (DMF), add tetramethylammonium bromide (1.2 eq.).

-

Cool the mixture to 0 °C and add methanesulfonic anhydride (Ms₂O) (2.0 eq.) portion-wise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 4 hours.

-

Upon completion, dilute the reaction with water and adjust the pH to 7 with solid sodium hydroxide.

-

Add additional water to induce precipitation and cool the suspension to 5 °C for 1 hour.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-bromo-1H-pyrrolo[2,3-b]pyridine.[1]

Causality of Experimental Choices:

-

The N-oxide functionality activates the pyridine ring towards nucleophilic attack, facilitating the introduction of the bromo group at the C4 position.

-

Methanesulfonic anhydride activates the N-oxide for the subsequent reaction with the bromide source.

-

The use of tetramethylammonium bromide provides a soluble source of bromide ions in the organic solvent.

Regioselective C3-Bromination of 4-Bromo-7-azaindole

With 4-bromo-7-azaindole in hand, the next step is the introduction of a bromine atom at the electron-rich C3 position of the pyrrole ring. Electrophilic bromination of 7-azaindoles is well-established to occur preferentially at this position.[1]

Experimental Protocol:

-

Dissolve 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or a chlorinated solvent.

-

Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,4-dibromo-1H-pyrrolo[2,3-b]pyridine.

Causality of Experimental Choices:

-

The pyrrole ring of the 7-azaindole system is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic.

-

N-bromosuccinimide is a convenient and milder source of electrophilic bromine compared to elemental bromine, which can lead to over-bromination and side reactions.

Data Summary for Strategy 1:

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 1H-Pyrrolo[2,3-b]pyridine-7-oxide | 4-Bromo-7-azaindole | (CH₃)₄NBr, Ms₂O, DMF | ~56%[1] |

| 2 | 4-Bromo-7-azaindole | 3,4-Dibromo-7-azaindole | NBS, DMF | Moderate to Good |

Workflow for Strategy 1:

Caption: Synthesis of 3,4-Dibromo-7-azaindole from a Pre-functionalized Pyridine.

Comparative Analysis of Synthetic Strategies

| Feature | Strategy 1: Core Functionalization | Strategy 2: De Novo Synthesis |

| Starting Material Availability | 7-Azaindole is commercially available. | 2-Amino-3,4-dibromopyridine is not readily available and requires multi-step synthesis. |

| Convergence | Linear synthesis. | Convergent synthesis. |

| Scalability | Potentially scalable, especially the bromination steps. | Scalability is dependent on the efficient synthesis of the pyridine precursor. |

| Control of Regioselectivity | Relies on the inherent reactivity of the 7-azaindole core. | Offers greater control over the final substitution pattern. |

| Overall Efficiency | Can be efficient if the intermediate steps are high-yielding. | May be less efficient overall due to the lengthy synthesis of the starting material. |

Conclusion and Future Perspectives

The synthesis of 3,4-dibromo-7-azaindole is a key step in the development of novel therapeutics based on the 7-azaindole scaffold. This technical guide has outlined two primary synthetic strategies, each with its own merits and challenges.

Strategy 1 , involving the post-functionalization of the 7-azaindole core via the key intermediate 4-bromo-7-azaindole, appears to be the more practical and direct approach, given the availability of the starting material. The regioselectivity of the subsequent C3 bromination is well-precedented.

Strategy 2 , while offering greater theoretical control over the substitution pattern, is hampered by the lack of a readily available and efficiently synthesized 2-amino-3,4-dibromopyridine precursor.

Future research in this area should focus on optimizing the synthesis of 4-bromo-7-azaindole and developing a robust and high-yielding protocol for its subsequent C3 bromination. Additionally, the development of an efficient and scalable synthesis of 2-amino-3,4-dibromopyridine would make the de novo approach more viable and attractive for large-scale applications. The choice of starting material will ultimately depend on the specific research goals, available resources, and the desired scale of the synthesis.

References

-

PubChem. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

-

Georganics. (n.d.). 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Bartoli Indole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.

-

Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

-

Grokipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

-

SciSpace. (n.d.). Larock indole synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Retrieved from [Link]

-

NIH. (n.d.). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Retrieved from [Link]

-

NIH. (n.d.). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from [Link]

-

PubMed. (2016, July 1). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition-metal-catalyzed 7-azaindole-directed C-H activation. Retrieved from [Link]

-

IntechOpen. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

-

IntechOpen. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

-

Atlanchim Pharma. (2022, December 13). scientific letter. Retrieved from [Link]

-

NIH. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

-

PubMed. (2024, December 6). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles. Retrieved from [Link]

-

ACS Publications. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Retrieved from [Link]

-

NIH. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

- Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.

-

PubMed. (2019, November 1). Pd-Catalyzed Sequential Arylation of 7-Azaindoles: Aggregate-Induced Emission of Tetra .... Retrieved from [Link]

- Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.

-

NIH. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from [Link]

-

RSC Advances. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-substituted-7-azaindoles from 2-amino-3-picolin. Retrieved from [Link]

-

RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

-

NIH. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Retrieved from [Link]

-

NIH. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles. Retrieved from [Link]

- Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.

-

ResearchGate. (n.d.). First synthesis of 4-aminopyrido[2 0 ,3 0 :4,5]furo[3,2-d]pyrimidines. Retrieved from [Link]

-

HETEROCYCLES. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

-

ACS Publications. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Retrieved from [Link]

Sources

A Technical Guide to the Regioselective Synthesis of 3,4-Dibromo-7-azaindole: Strategies and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-azaindole and its halogenated derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise control of halogen substitution patterns on the 7-azaindole nucleus is crucial for modulating biological activity and optimizing pharmacokinetic properties. This guide provides an in-depth exploration of a proposed regioselective synthesis of 3,4-dibromo-7-azaindole, a versatile but challenging synthetic target. We will delve into the mechanistic underpinnings of electrophilic bromination on the 7-azaindole core and explore advanced strategies, such as the halogen dance rearrangement, to achieve the desired 3,4-disubstitution pattern. This document serves as a technical resource, offering both theoretical grounding and practical (proposed) protocols for the synthesis and characterization of this important building block.

Introduction: The Significance of Halogenated 7-Azaindoles in Drug Discovery

The 7-azaindole framework, a bioisostere of indole, is a privileged structure in drug discovery, appearing in a multitude of biologically active molecules, including kinase inhibitors and anticancer agents.[3][4] The introduction of halogen atoms, particularly bromine, onto this scaffold can significantly influence a molecule's potency, selectivity, and metabolic stability. Specifically, the 3,4-disubstituted pattern offers a unique vector for further functionalization, enabling the exploration of novel chemical space in drug design.

However, the synthesis of 3,4-dibromo-7-azaindole is not a trivial undertaking. The electronic nature of the bicyclic system, with its electron-rich pyrrole ring and electron-deficient pyridine ring, dictates the regioselectivity of electrophilic substitution reactions. Direct bromination of 7-azaindole typically yields substitution at the C3 and C5 positions, making the synthesis of the 3,4-isomer a significant synthetic challenge. This guide proposes a multi-step synthetic strategy to overcome these regiochemical hurdles.

Proposed Synthetic Strategy: A Two-Pronged Approach

Given the inherent regioselectivity of the 7-azaindole nucleus, a direct, one-pot synthesis of 3,4-dibromo-7-azaindole is unlikely to be efficient. We propose a more strategic approach that leverages known reactivity patterns and advanced rearrangement reactions. The core of our proposed synthesis involves two key stages:

-

Stage 1: Initial Regioselective Bromination. The first step will focus on the controlled monobromination of 7-azaindole at the most reactive position, C3.

-

Stage 2: Directed Second Bromination or Halogen Dance Rearrangement. To introduce the second bromine atom at the C4 position, we will explore two potential pathways: a directed electrophilic bromination or a base-catalyzed halogen dance rearrangement.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed synthetic pathways to 3,4-Dibromo-7-azaindole.

Detailed Experimental Protocols (Proposed)

Stage 1: Synthesis of 3-Bromo-7-azaindole

The initial bromination of 7-azaindole at the C3 position is a well-established transformation.[5] The electron-rich pyrrole ring is highly susceptible to electrophilic attack, and the C3 position is the most nucleophilic.

Protocol:

-

Reaction Setup: To a solution of 7-azaindole (1.0 eq) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent), add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-bromo-7-azaindole.

| Reagent/Solvent | Molar Ratio/Conc. | Purpose |

| 7-Azaindole | 1.0 eq | Starting Material |

| N-Bromosuccinimide (NBS) | 1.05 eq | Brominating Agent |

| Acetonitrile | - | Solvent |

Stage 2, Pathway A: Directed Electrophilic Bromination

Introducing a second bromine atom at the C4 position via direct electrophilic substitution is challenging due to the deactivating effect of the first bromine atom at C3 and the inherent preference for substitution at C5. However, by carefully selecting the reaction conditions and potentially using a directing group, it may be possible to favor C4 bromination.

Proposed Protocol:

-

Reaction Setup: To a solution of 3-bromo-7-azaindole (1.0 eq) in a strong acid (e.g., concentrated sulfuric acid or trifluoroacetic acid), add a brominating agent (e.g., NBS or bromine) at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Rationale: The strong acid protonates the pyridine nitrogen, further deactivating the pyridine ring towards electrophilic attack and potentially altering the regioselectivity on the pyrrole ring.

-

Workup and Purification: Carefully quench the reaction by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent, wash, dry, and concentrate. The desired 3,4-dibromo-7-azaindole will likely be part of a mixture of isomers and will require careful purification by preparative HPLC.

Stage 2, Pathway B: Halogen Dance Rearrangement

The halogen dance is a powerful rearrangement reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring under basic conditions.[6][7] This strategy offers a compelling alternative to direct bromination.

Proposed Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-7-azaindole (1.0 eq) in an anhydrous ethereal solvent (e.g., tetrahydrofuran).

-

Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. This will deprotonate the most acidic proton, likely at the N1 position.

-

Rearrangement: The resulting anion can then undergo a halogen dance, where the bromine atom at C3 migrates to the adjacent C4 position. The driving force for this rearrangement is the formation of a more stable intermediate.[8]

-

Quenching and Workup: After a specific reaction time, quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Allow the mixture to warm to room temperature, and then perform a standard aqueous workup.

-

Purification: The product mixture will likely contain the starting material, the desired 3,4-dibromo-7-azaindole, and other rearranged isomers. Purification by preparative HPLC will be necessary.

Caption: Proposed mechanism for the halogen dance rearrangement.

Characterization

The successful synthesis of 3,4-dibromo-7-azaindole must be confirmed through rigorous spectroscopic analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will be crucial for determining the substitution pattern. The disappearance of the C3 proton signal and the appearance of two distinct aromatic protons on the pyrrole ring will be indicative of 3,4-disubstitution. The coupling patterns of the remaining protons on the pyridine ring will also provide valuable structural information.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the dibrominated product. The chemical shifts of the carbon atoms bearing bromine will be significantly different from those in the starting material.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of the product, providing a precise mass that corresponds to C₇H₄Br₂N₂. The isotopic pattern characteristic of two bromine atoms will be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretch of the pyrrole ring and the aromatic C-H and C=C stretching vibrations.

| Technique | Expected Key Features for 3,4-Dibromo-7-azaindole |

| ¹H NMR | Absence of C3-H signal; two distinct aromatic signals for the pyrrole ring protons. |

| ¹³C NMR | Two signals corresponding to carbon atoms attached to bromine. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₇H₄Br₂N₂ with the characteristic isotopic pattern for two bromine atoms. |

| IR | N-H stretching vibration (~3400 cm⁻¹), aromatic C-H stretching (~3100 cm⁻¹), and C=C stretching (~1600-1450 cm⁻¹). |

Conclusion and Future Outlook